molecular formula C6H10F2NO2P B8380011 Ethyl (2-cyanoethyl)(difluoromethyl)phosphinate

Ethyl (2-cyanoethyl)(difluoromethyl)phosphinate

Cat. No. B8380011
M. Wt: 197.12 g/mol
InChI Key: BURLSGPZAQXCMZ-UHFFFAOYSA-N
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Patent
US05567840

Procedure details

660 mg (28.8 mmol) of sodium are dissolved in 40 ml of ethanol. The solution is cooled to -10° and 8.6 g (57.6 mmol) of ethyl P-difluoromethylphosphinate and 3.8 ml (57.6 mmol) of acetonitrile are added with stirring. The reaction mixture is then allowed to warm up to room temperature and stirred for additional 17 hours and then adjusted to pH 6 by addition of glacial acetic acid. The solvents are evaporated and the residue is dissolved in dichloromethane, washed twice with water, dried over magnesium sulphate and evaporated to dryness. The crude product is purified by chromatography on silica gel with ethyl acetate/dichloromethane (7:3) as eluent. The fractions containing the desired product are combined and evaporated to dryness yielding ethyl P-(2-cyanoethyl)-P-difluoromethyl-phosphinate as an oil of Rf =0.54 (above eluent).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
ethyl P-difluoromethylphosphinate
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[F:2][CH:3]([F:9])[PH:4](=[O:8])[O:5][CH2:6][CH3:7].[C:10](#[N:12])[CH3:11].[C:13](O)(=O)C>C(O)C>[C:10]([CH2:11][CH2:13][P:4]([CH:3]([F:9])[F:2])(=[O:8])[O:5][CH2:6][CH3:7])#[N:12] |^1:0|

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
[Na]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ethyl P-difluoromethylphosphinate
Quantity
8.6 g
Type
reactant
Smiles
FC(P(OCC)=O)F
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to -10°
STIRRING
Type
STIRRING
Details
stirred for additional 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on silica gel with ethyl acetate/dichloromethane (7:3) as eluent
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCP(OCC)(=O)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.